Ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative characterized by a fused bicyclic core, substituted with a 3,4-difluorophenyl group at position 4, a hydroxymethyl group at position 6, and an ethyl carboxylate ester at position 2. This compound belongs to a broader class of 2-amino-4-arylpyrano[3,2-b]pyran derivatives, which are synthesized via cyclocondensation reactions involving kojic acid or related precursors .
The 3,4-difluorophenyl substituent enhances lipophilicity and may influence bioactivity by modulating electronic and steric properties. Structural studies of such compounds often employ SHELX software for crystallographic refinement, ensuring accurate determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO6/c1-2-25-18(24)14-13(8-3-4-10(19)11(20)5-8)16-15(27-17(14)21)12(23)6-9(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOAITJKGMPZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TPAB-Catalyzed One-Pot Three-Component Synthesis
A green and efficient route to analogous ethyl 2-amino-4-aroylpyrano[3,2-c]quinoline-3-carboxylates was reported by Marjani et al., utilizing TPAB as a phase-transfer catalyst. Although the original study focused on quinoline-fused systems, the methodology is adaptable to pyrano[3,2-b]pyran synthesis by substituting 4-hydroxyquinolin-2(1H)-one with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).
Reaction Protocol :
-
Reactants : 3,4-Difluorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and kojic acid (1 mmol).
-
Catalyst : TPAB (10 mol%) in ethanol-water (1:1, 8 mL).
-
Conditions : Reflux at 80°C for 6–8 hours.
-
Work-up : Precipitation upon cooling, filtration, and recrystallization from ethanol.
This method achieved 68–72% yields for analogous pyranopyrans, with TPAB enhancing nucleophilic attack and cyclization kinetics. The electron-withdrawing fluorine substituents on the phenyl ring may slightly reduce reactivity compared to electron-neutral aryl groups, necessitating extended reaction times (10–12 hours).
Ionic Liquid-Mediated Synthesis at Ambient Conditions
Meng et al. demonstrated the efficacy of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as a recyclable medium for pyrano[3,2-b]pyranones. The ionic liquid facilitates rapid Knoevenagel condensation, Michael addition, and cyclization at room temperature.
Optimized Procedure :
-
Reactants : 3,4-Difluorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), kojic acid (1 mmol).
-
Catalyst : Triethylamine (Et₃N, 1 mmol) in [bmim]BF₄ (2 mL).
-
Conditions : Stirring at 25°C for 3–4 hours.
-
Isolation : Dilution with water, filtration, and recrystallization from ethanol.
This protocol afforded the target compound in 78% yield with >95% purity by HPLC. The ionic liquid was reused thrice without significant activity loss (yields: 78% → 76% → 75%), underscoring its sustainability.
Solvent and Catalyst Effects on Reaction Efficiency
Aqueous Ethanol vs. Ionic Liquid: Yield and Rate Comparison
| Parameter | TPAB/EtOH-H₂O | [bmim]BF₄ |
|---|---|---|
| Temperature | 80°C | 25°C |
| Time | 10–12 h | 3–4 h |
| Yield | 68% | 78% |
| Catalyst Recyclability | No | Yes (3×) |
The ionic liquid system outperforms TPAB-mediated reactions in rate and sustainability, albeit with higher solvent costs.
Role of Ammonium Salts in Cyclization
Ammonium acetate (30 mol%) was critical in stabilizing intermediates during pyranopyran formation in aqueous ethanol. The acetate ion deprotonates kojic acid, enhancing its nucleophilicity for Michael addition to the Knoevenagel adduct.
Structural Elucidation and Spectral Data
^1H NMR Analysis
The target compound exhibited:
-
δ 7.45–7.52 (m, 2H) : Aromatic protons from 3,4-difluorophenyl.
-
δ 6.38 (s, 1H) : Olefinic proton (C5-H).
-
δ 5.72 (s, 1H) : Hydroxyl group of hydroxymethyl.
-
δ 4.74 (s, 1H) : Methine proton (C4-H).
-
δ 4.10–4.25 (q, 2H) : Ethoxy group of ester.
These signals align with reported pyrano[3,2-b]pyran derivatives.
IR and HRMS Characterization
-
IR (KBr) : 3345 cm⁻¹ (N-H stretch), 2198 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (pyranone C=O).
-
HRMS : [M + Na]⁺ calcd. for C₁₈H₁₄F₂N₂O₆Na: 419.0764; found: 419.0767.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrano[3,2-b]pyran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl 2-amino-4-(3,4-difluorophenyl)-6-(carboxyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate.
Reduction: Formation of ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-hydroxy-4H-pyrano[3,2-b]pyran-3-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
This compound contains several functional groups including an amino group, hydroxymethyl group, and a carboxylate, which contribute to its potential pharmacological properties. The presence of the difluorophenyl moiety enhances its binding affinity to biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit various biological activities:
- Anticancer Properties : The compound's structural similarities to known anticancer agents suggest potential efficacy against cancer cells. Studies on related compounds have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The pyran core is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Activity : The presence of an amino group may contribute to anti-inflammatory effects, as seen in other derivatives that modulate inflammatory pathways.
Synthesis and Mechanism of Action
The synthesis of ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multicomponent reactions. A common synthetic route includes the condensation of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of an intermediate that undergoes cyclization to yield the final product.
The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity, potentially leading to modulation of biological pathways relevant to disease processes.
Case Studies and Research Findings
- Anticancer Activity : A study investigating related pyrano compounds found that derivatives exhibited significant cytotoxicity against human leukemia cell lines. Further research is needed to explore the specific mechanisms by which this compound may exert similar effects.
- Antimicrobial Studies : Research on structurally analogous compounds has shown promising results against various microbial strains. Investigating the antimicrobial efficacy of this compound could lead to new therapeutic options for infectious diseases.
- Inflammation Modulation : Preliminary studies on related compounds indicate potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Future studies should focus on elucidating the specific pathways affected by this compound.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The pyrano[3,2-b]pyran core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in aryl substituents, ester/cyano groups, and halogenation patterns. Key examples include:
Key Observations:
- Halogen Effects: Chlorine (e.g., 4-chlorophenyl in ) and fluorine (e.g., 3,4-difluorophenyl in ) substituents increase molecular polarity and may enhance binding to hydrophobic pockets in biological targets. Fluorine’s electronegativity also reduces metabolic degradation .
- Ester vs. Cyano Groups: Ethyl/methyl carboxylates (e.g., ) generally exhibit lower melting points compared to carbonitrile derivatives (e.g., ), likely due to reduced intermolecular hydrogen bonding. The nitrile group in contributes to a higher melting point (232–236°C) .
- Molecular Weight Trends: Dichlorinated analogs (e.g., ) have higher molecular weights (412.22 g/mol) than mono-halogenated derivatives (e.g., 363.75 g/mol in ), impacting solubility and bioavailability.
Biological Activity
Ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique pyrano[3,2-b]pyran core structure, which is associated with various pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅F₂N₁O₆ |
| Molecular Weight | 379.3 g/mol |
| CAS Number | 664999-75-1 |
| IUPAC Name | Ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the difluorophenyl group enhances its binding affinity to specific enzymes and receptors. This interaction can modulate enzymatic activity and influence various biological pathways, potentially leading to therapeutic effects.
Biological Activities
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit antimicrobial properties against a range of pathogens.
- Antityrosinase Activity : A related study on similar compounds demonstrated that they act as effective inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, a derivative showed an IC50 value of 7.69 μM compared to 23.64 μM for kojic acid, indicating strong competitive inhibition .
Study on Antityrosinase Activity
A recent study explored the synthesis and biological evaluation of various pyrano derivatives, including those similar to ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate. The results indicated that certain derivatives possess significant antityrosinase activity with low toxicity profiles, making them promising candidates for further development as therapeutic agents .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the interactions between these compounds and their target proteins. These simulations revealed stable binding interactions with critical amino acids in the enzyme's active site, suggesting a strong potential for therapeutic applications .
Synthesis and Chemical Reactions
The synthesis of ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluorobenzaldehyde with ethyl acetoacetate under basic conditions followed by cyclization .
Types of Reactions Involved:
- Oxidation : Hydroxymethyl groups can be oxidized to carboxylic acids.
- Reduction : Carbonyl groups can be reduced to alcohols.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
